2-({5-Chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}sulfanyl)ethanol
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Overview
Description
2-({5-Chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}sulfanyl)ethanol is a complex organic compound that features a thiazole ring, a sulfonyl group, and a chlorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-Chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}sulfanyl)ethanol typically involves multiple steps. One common route starts with the chlorination of 4-chlorobenzoic acid, followed by esterification with methanol. The resulting ester undergoes hydrazination, salt formation, and cyclization to form the thiazole ring . The intermediate is then converted into a sulfonyl chloride, which reacts with an appropriate nucleophile to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
2-({5-Chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}sulfanyl)ethanol can undergo various chemical reactions, including:
Oxidation: The thiazole ring and the sulfanyl group can be oxidized under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential antiviral and antibacterial properties.
Industry: Could be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity. The sulfonyl group can act as a strong electron-withdrawing group, influencing the reactivity of the thiazole ring and other functional groups.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
- 1-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-4(1H)-quinolinone
- 2-[(4-Methylphenyl)sulfonyl]ethanol
Uniqueness
What sets 2-({5-Chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}sulfanyl)ethanol apart is its unique combination of functional groups, which confer specific reactivity and potential biological activity. The presence of both a thiazole ring and a sulfonyl group makes it particularly interesting for the development of new pharmaceuticals and materials.
Properties
Molecular Formula |
C12H12ClNO3S3 |
---|---|
Molecular Weight |
349.9 g/mol |
IUPAC Name |
2-[[5-chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]sulfanyl]ethanol |
InChI |
InChI=1S/C12H12ClNO3S3/c1-8-2-4-9(5-3-8)20(16,17)11-10(13)19-12(14-11)18-7-6-15/h2-5,15H,6-7H2,1H3 |
InChI Key |
MTYQPSCMPRVNNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)SCCO)Cl |
Origin of Product |
United States |
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